

Application Note: Developing a Cell-Based Assay for PAMP-12 Activity

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Compound of Interest

Compound Name: PAMP-12(human, porcine)

Cat. No.: B15604700

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Introduction

Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide derived from the post-translational processing of proadrenomedullin. It is recognized as a ligand for the Mas-related G-protein-coupled receptor member X2 (MRGPRX2), a receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and host defense.[1][2] PAMP-12 has also been identified as a ligand for the atypical chemokine receptor ACKR3/CXCR7, which is thought to act as a scavenger receptor, regulating PAMP-12 availability.[3][4] Furthermore, PAMP-12 exhibits antimicrobial properties, suggesting a role in innate immunity.[5][6]

This application note provides detailed protocols for developing and implementing cell-based assays to characterize the activity of PAMP-12. Two primary assay types are described: a GPCR-mediated signaling assay to measure MRGPRX2 activation and an antimicrobial activity assay to assess its direct effects on bacteria. These protocols are intended for researchers, scientists, and drug development professionals.

Part 1: GPCR-Mediated Signaling Assay for PAMP-12 Activity

This section details the methodology for quantifying the agonistic activity of PAMP-12 on its cognate receptor, MRGPRX2. The primary endpoints for this assay are intracellular calcium mobilization and inhibition of cyclic AMP (cAMP) accumulation.

Recommended Cell Line

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for this assay as they provide a low-background signaling environment. These cells should be stably or transiently transfected with a mammalian expression vector encoding human MRGPRX2.

Experimental Protocols

1. Cell Culture and Transfection:

- **Cell Culture:** Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- **Transfection (for transient expression):** Seed cells in the appropriate assay plates (e.g., 96-well black, clear-bottom plates for calcium assays). At 70-80% confluency, transfect the cells with an MRGPRX2 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for receptor expression before performing the assay.

2. Intracellular Calcium Mobilization Assay:

This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation by PAMP-12.

- **Reagents and Materials:**
 - HEK293-MRGPRX2 or CHO-MRGPRX2 cells
 - PAMP-12 peptide
 - Fluo-4 AM or other suitable calcium indicator dye
 - Pluronic F-127
 - Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

- 96-well black, clear-bottom microplates
- Fluorescence plate reader with an injection module
- Protocol:
 - Seed HEK293-MRGPRX2 cells in a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well and incubate overnight.
 - Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS with 20 mM HEPES to a final concentration of 2-5 μ M. Add Pluronic F-127 (0.02% final concentration) to aid dye loading.
 - Remove the culture medium from the cells and add 100 μ L of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
 - Wash the cells twice with 100 μ L of HBSS with 20 mM HEPES. After the final wash, leave 100 μ L of buffer in each well.
 - Prepare serial dilutions of PAMP-12 in HBSS with 20 mM HEPES.
 - Place the plate in a fluorescence plate reader and set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) over time.
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Inject 20 μ L of the PAMP-12 dilutions into the respective wells and continue to record the fluorescence for at least 60-120 seconds to capture the peak response.
 - As a positive control, use a known MRGPRX2 agonist. Use untransfected cells as a negative control.

3. cAMP Accumulation Assay:

This assay measures the ability of PAMP-12 to inhibit forskolin-stimulated cAMP production, which is a hallmark of Gi-coupled GPCR activation.

- Reagents and Materials:
 - HEK293-MRGPRX2 or CHO-MRGPRX2 cells
 - PAMP-12 peptide
 - Forskolin
 - IBMX (a phosphodiesterase inhibitor)
 - cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
 - 96-well or 384-well white microplates
- Protocol:
 - Seed HEK293-MRGPRX2 cells in a 96-well plate and grow to 90% confluency.
 - Starve the cells in serum-free medium for 2-4 hours prior to the assay.
 - Prepare a stimulation buffer containing a fixed concentration of forskolin (e.g., 10 μ M) and IBMX (e.g., 500 μ M).
 - Prepare serial dilutions of PAMP-12.
 - Aspirate the starvation medium and add the PAMP-12 dilutions to the cells.
 - Immediately add the forskolin/IBMX stimulation buffer.
 - Incubate the plate at 37°C for 30 minutes.
 - Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Presentation

Summarize the quantitative data from the GPCR signaling assays in the following tables:

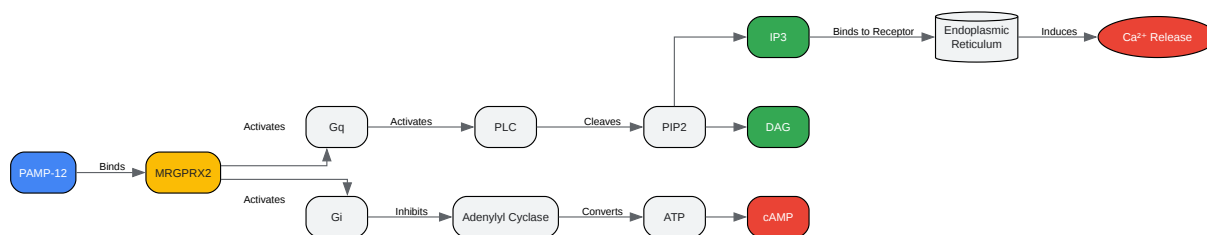
Table 1: PAMP-12 Induced Intracellular Calcium Mobilization

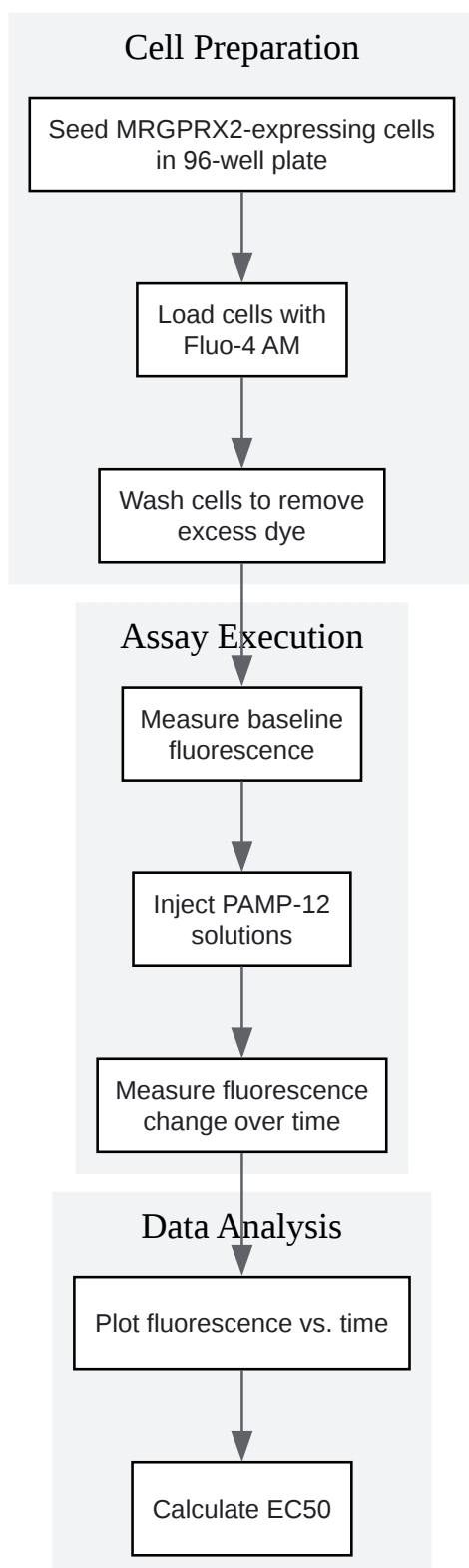
Concentration (nM)	Peak Fluorescence (RFU)	Fold Change over Baseline
0 (Vehicle)		
1		
10		
100		
1000		
EC50 (nM)		

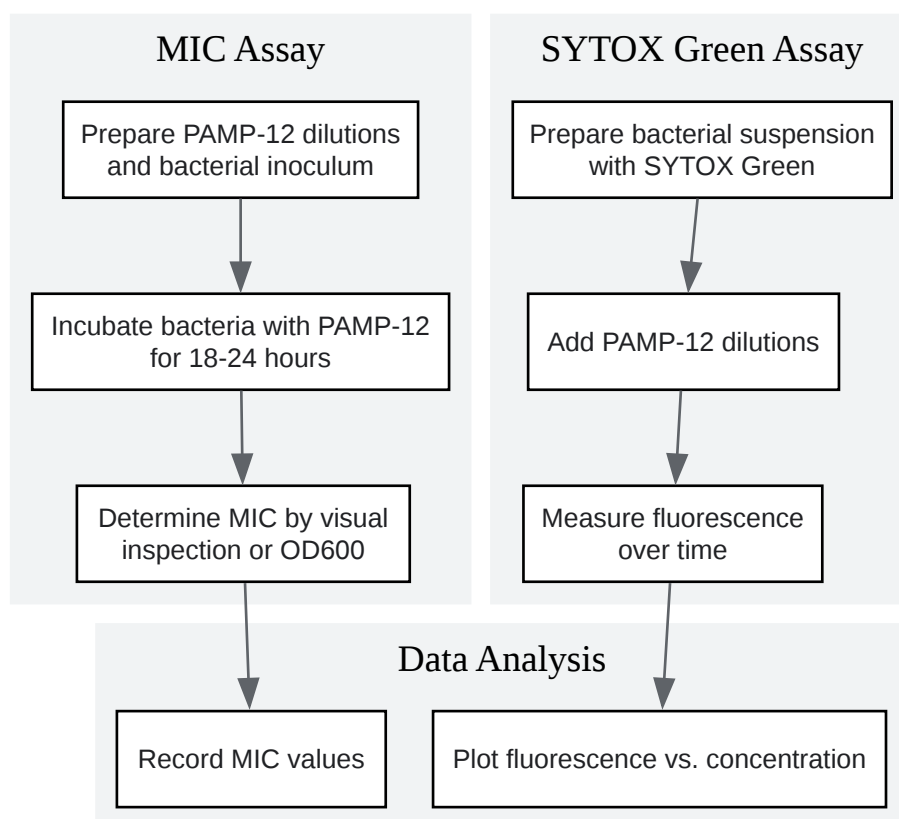
Table 2: PAMP-12 Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation

PAMP-12 Conc. (nM)	cAMP Concentration (nM)	% Inhibition of Forskolin Response
0 (Forskolin only)	0	
1		
10		
100		
1000		
IC50 (nM)		

Signaling Pathway and Workflow Diagrams







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